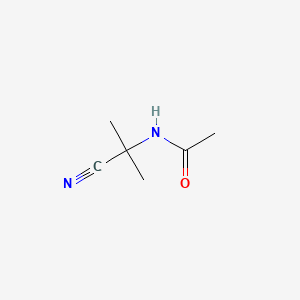

N-(1-Cyano-1-methylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVSDJTIHCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193650 | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-06-0 | |

| Record name | N-(1-Cyano-1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040652060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-CYANO-1-METHYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S4KQV46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of N 1 Cyano 1 Methylethyl Acetamide

Fundamental Chemical Transformations

The chemical behavior of N-(1-Cyano-1-methylethyl)acetamide is largely dictated by the reactivity of its acylnitrile and acetamide (B32628) moieties. These functional groups can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and redox reactions.

Hydrolysis Pathways of the Acylnitrile Moiety

The term "acylnitrile moiety" in this compound refers to the N-acyl-α-aminonitrile core. Both the cyano group and the amide group are susceptible to hydrolysis under aqueous conditions, with the reaction outcome being highly dependent on the reaction conditions, particularly the pH. libretexts.orgchemistrysteps.com

Under acidic conditions, the hydrolysis is typically initiated by the protonation of the nitrogen atom of the cyano group. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by a water molecule. The resulting intermediate undergoes tautomerization to form an amide. libretexts.orgchemistrysteps.com The acetamide functionality can also be hydrolyzed under acidic conditions, a process that begins with the protonation of the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. etsu.edu

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com Similarly, the amide group can be hydrolyzed by the direct nucleophilic addition of a hydroxide ion to the carbonyl carbon. etsu.edu

The hydrolysis of this compound can therefore lead to several products, depending on the selectivity and extent of the reaction. Partial hydrolysis of the cyano group would yield N-(1-carbamoyl-1-methylethyl)acetamide, while complete hydrolysis would lead to the corresponding carboxylic acid. Conversely, selective hydrolysis of the amide bond would produce 2-amino-2-cyanopropane and acetic acid. Complete hydrolysis of both functional groups would result in 2-amino-2-methylpropanoic acid and acetic acid. The relative rates of hydrolysis of the nitrile and amide functions are influenced by steric and electronic factors within the molecule.

Table 1: Plausible Hydrolysis Products of this compound

| Hydrolysis Condition | Functional Group(s) Hydrolyzed | Major Product(s) |

| Mild Acidic/Basic | Cyano Group (Partial) | N-(1-Carbamoyl-1-methylethyl)acetamide |

| Strong Acidic/Basic | Cyano Group (Complete) | N-(1-Carboxy-1-methylethyl)acetamide |

| Selective Amide Cleavage | Amide Group | 2-Amino-2-cyanopropane, Acetic Acid |

| Harsh Acidic/Basic | Both Cyano and Amide Groups | 2-Amino-2-methylpropanoic Acid, Acetic Acid |

Nucleophilic Substitution Reactions Involving the Cyano Group

While often discussed in the context of nucleophilic substitution of alkyl halides, the primary reaction of the cyano group in nitriles with nucleophiles is addition to the carbon-nitrogen triple bond. libretexts.org This is due to the significant polarity of the C≡N bond, which makes the carbon atom electrophilic.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the nitrile carbon of this compound. The initial addition results in the formation of an imine anion salt. Subsequent hydrolysis of this intermediate furnishes a ketone. libretexts.org For instance, the reaction with a Grignard reagent would proceed as follows:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond.

Hydrolysis: The resulting imine salt is hydrolyzed in an aqueous workup to yield a ketone.

This reactivity provides a valuable synthetic route for the preparation of α-acetamido ketones.

Oxidation and Reduction Chemistry

The functional groups in this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The cyano group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, converting the nitrile to a primary amine upon aqueous workup. masterorganicchemistry.comdoubtnut.com The amide functionality can also be reduced by LiAlH₄ to an amine. chemistrysteps.comlibretexts.org Therefore, the reduction of this compound with a strong reducing agent like LiAlH₄ is expected to yield N-(2-amino-1,1-dimethylethyl)ethanamine.

Table 2: Reduction Products of this compound and Related Moieties

| Starting Moiety | Reducing Agent | Product Moiety |

| Nitrile | LiAlH₄ | Primary Amine |

| Amide | LiAlH₄ | Amine |

Oxidation: The oxidation of N-acyl-α-aminonitriles is less commonly described. However, oxidative methods for the synthesis of α-aminonitriles from tertiary amines are known, suggesting that the tertiary carbon atom in this compound could be susceptible to oxidation under specific conditions. mdpi.comnih.gov The development of oxidative C-H bond functionalization techniques may offer pathways to further functionalize this compound. mdpi.com

Carbon-Nitrogen Bond Formation Through Condensation Reactions

Condensation reactions are fundamental in the synthesis of amides and related structures. The formation of this compound itself can be envisioned through such a process. One plausible synthetic route is the acylation of 2-amino-2-cyanopropane with an acetylating agent like acetyl chloride or acetic anhydride.

Conversely, the amide nitrogen in N-substituted acetamides can participate in condensation reactions. For instance, amidation reactions, which involve the formation of an amide from a carboxylic acid and an amine, are a cornerstone of organic synthesis. libretexts.org While the amide nitrogen in this compound is already acylated, the compound can be a precursor to amines (via reduction) which can then undergo condensation reactions.

The Strecker synthesis, a classic method for preparing amino acids, involves the condensation of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed. masterorganicchemistry.comwikipedia.org This highlights the importance of the α-aminonitrile scaffold present in this compound as a key intermediate in the synthesis of more complex molecules.

Intramolecular Cyclization Mechanisms in Related Systems

While this compound itself does not readily undergo intramolecular cyclization due to its structure, derivatives of this compound or related α-aminonitriles can serve as precursors for the synthesis of various heterocyclic systems. The propensity for intramolecular cyclization is highly dependent on the nature of the substituents and the length of the tether connecting the reacting functional groups. wikipedia.org

For instance, α-aminonitriles containing a suitably positioned nucleophile or electrophile can undergo cyclization to form rings of various sizes. Five- and six-membered rings are generally favored due to lower ring strain. wikipedia.org An example is the tandem Michael addition/intramolecular amino-nitrile cyclization, which has been utilized to synthesize dihydroindolizine derivatives. nih.gov In such reactions, an initial intermolecular reaction is followed by an intramolecular cyclization where the amino group attacks the nitrile.

Detailed Mechanistic Studies of Specific Reactions

Detailed mechanistic studies on this compound are not extensively documented in the literature. However, the mechanisms of the fundamental reactions of its constituent functional groups are well-established.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

Protonation: The nitrile nitrogen is protonated by an acid, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com

Mechanism of Amide Reduction with LiAlH₄:

Deprotonation (for primary/secondary amides): The acidic proton on the nitrogen is removed by the hydride.

Nucleophilic Attack: A hydride ion from AlH₃ (formed in situ) attacks the carbonyl carbon.

Complex Formation: The oxygen atom coordinates to the aluminum species, forming a good leaving group.

Elimination: The oxygen-aluminum complex is eliminated, forming an iminium ion.

Second Hydride Attack: A second hydride ion attacks the iminium carbon to give the final amine product. chemistrysteps.comlibretexts.org

These established mechanisms provide a solid framework for understanding the reactivity of this compound and for predicting the outcomes of its reactions.

**Che

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-(1-Cyano-1-methylethyl)acetamide, providing insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the acetamide (B32628) group would likely appear as a sharp singlet, while the two methyl groups attached to the quaternary carbon would also produce a singlet, integrating to six protons. The amide proton (N-H) would typically be observed as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetamide group, the quaternary carbon bonded to the cyano group, the carbon of the cyano group itself, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Illustrative ¹H and ¹³C NMR Data for this compound (Predicted)

| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Acetamide CH₃ | ~2.0 | ~23 |

| C(CH₃)₂ | ~1.6 | ~25 |

| Amide NH | ~7.5 (broad) | - |

| Quaternary C | - | ~55 |

| Cyano C | - | ~120 |

| Carbonyl C | - | ~170 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and the actual experimental values may vary. znaturforsch.comresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition and exact mass of this compound. By providing a highly accurate mass measurement, HR-MS can confirm the molecular formula of the compound, C₆H₁₀N₂O. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For nitrile-containing compounds, characteristic fragmentation pathways may be observed. researchgate.netnih.gov

Expected HR-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 127.0866 | (To be determined experimentally) |

| [M+Na]⁺ | 149.0685 | (To be determined experimentally) |

Single-Crystal X-ray Diffraction Analysis

Typical Crystallographic Parameters for Small Organic Molecules

| Parameter | Typical Value/Range |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å) | a, b, c dimensions |

| Bond Lengths (Å) | e.g., C-C, C-N, C=O |

| Bond Angles (°) | e.g., C-N-C, O-C-N |

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for separating this compound from impurities and for its positive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.comunifr.ch For a compound like this compound, which is expected to have sufficient volatility, GC-MS can be used to assess its purity and to identify it based on its retention time and mass spectrum. The electron ionization (EI) mass spectrum will show a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of the molecule's structure. Analysis of N-acyl amino acid derivatives by GC-MS often requires derivatization to increase volatility and thermal stability. nih.govnih.gov

Illustrative GC-MS Parameters for Analysis of Amide Compounds

| Parameter | Condition |

| GC Column | e.g., Capillary column (e.g., DB-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to predict the properties of this compound. rsc.org Density Functional Theory (DFT) is a commonly used method to calculate optimized molecular geometry, vibrational frequencies (to compare with IR spectroscopy), and NMR chemical shifts. researchgate.net These theoretical calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure and reactivity. Computational studies on related acetamide derivatives have been used to investigate their biological activities and molecular properties. nih.govresearchgate.net

Theoretical Studies of Reaction Mechanisms and Pathways

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical studies detailing the reaction mechanisms and pathways for the formation or reactivity of this compound. Computational investigations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction energetics, transition states, and intermediate stability. However, such dedicated computational analyses for this particular compound are not publicly available in the reviewed sources.

Molecular Docking and Intermolecular Interaction Studies

There is no specific information available in the reviewed scientific literature regarding molecular docking or dedicated intermolecular interaction studies for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, frequently used in drug design to understand how a ligand might bind to a protein's active site. Studies of this nature have not been published for this compound. Similarly, detailed computational analyses of its non-covalent intermolecular interactions, such as hydrogen bonding or van der Waals forces with other molecules, are not available.

Prediction of Molecular Descriptors (e.g., Collision Cross Section)

The prediction of molecular descriptors is a critical aspect of modern analytical and computational chemistry, providing valuable information for substance identification and characterization. The Collision Cross Section (CCS) is a key molecular descriptor that reflects the size, shape, and charge of an ion in the gas phase. It is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), which adds another dimension of separation and identification to analytical workflows.

For this compound, predicted CCS values have been calculated for various adducts using computational models. These predictions are valuable for the tentative identification of the compound in complex mixtures when experimental standards are not available. The table below presents the predicted CCS values for different ionic adducts of this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.08659 | 129.1 |

| [M+Na]⁺ | 149.06853 | 137.6 |

| [M-H]⁻ | 125.07204 | 130.3 |

| [M+NH₄]⁺ | 144.11314 | 149.0 |

| [M+K]⁺ | 165.04247 | 138.0 |

| [M+H-H₂O]⁺ | 109.07658 | 118.3 |

| [M+HCOO]⁻ | 171.07752 | 148.4 |

| [M+CH₃COO]⁻ | 185.09317 | 187.6 |

| [M]⁺ | 126.07877 | 124.1 |

| [M]⁻ | 126.07986 | 124.1 |

Future Research Directions and Perspectives

Emerging Synthetic Strategies and Green Chemistry Applications

The development of environmentally benign synthetic routes for N-(1-Cyano-1-methylethyl)acetamide is a key area of future research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, offer a framework for this pursuit. imist.marsc.org Research could focus on solvent-free reaction conditions, the use of safer, alternative solvents to replace hazardous ones like dichloromethane, and methods that improve atom economy by minimizing waste products. imist.ma For instance, exploring catalytic methods that avoid the use of toxic reagents like pyridine (B92270) and reduce the formation of byproducts like acetic acid would be a significant advancement. imist.ma

Novel Reaction Discovery and Mechanistic Insights for Cyanomide Chemistry

The cyanamide (B42294) moiety within this compound is a versatile functional group that can participate in a variety of chemical transformations. researchgate.net Future research will likely focus on discovering novel reactions and gaining deeper mechanistic insights into cyanamide chemistry. The carbon-nitrogen triple bond of cyanamides is known to undergo cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings. mdpi.com Further investigation into these and other reaction pathways, including N-CN bond cleavage, aminocyanation, and electrophilic cyanation, could reveal new synthetic possibilities. mdpi.comresearchgate.net A deeper understanding of the reaction mechanisms, which may involve intermediates like cyanamide anions or the activation of the N-cyano group, is crucial for controlling reaction outcomes and designing new synthetic strategies. mdpi.com

Untapped Applications in Advanced Materials and Specialized Chemical Technologies

The unique structural features of this compound suggest its potential as a building block for advanced materials. Amide-containing compounds have found applications in polymers, dyes, and liquid crystals. nih.gov Future research could explore the incorporation of this compound into polymer backbones to modify material properties or its use as a precursor for the synthesis of novel functional materials. The presence of both a nitrile and an amide group could be leveraged to create materials with specific electronic, optical, or recognition properties. For example, the nitrile group's polarity could be exploited in the design of sensors or separation materials. ontosight.ai

Integration of Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. nih.gov For this compound, computational methods can be employed to predict its reactivity, spectroscopic properties, and potential interactions with other molecules. This predictive power can guide experimental efforts, saving time and resources. nih.gov For instance, molecular docking simulations could be used to screen for potential biological targets or to design new catalysts for its synthesis or derivatization. mdpi.comnih.gov This integrated approach, combining theoretical calculations with laboratory validation, will accelerate the discovery of new applications and a deeper understanding of the compound's behavior. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.